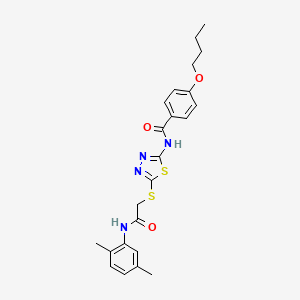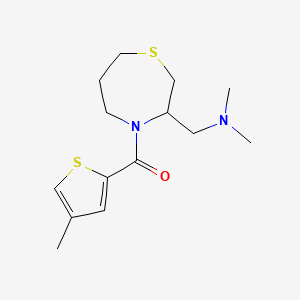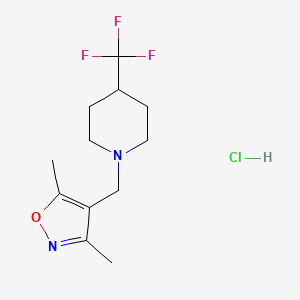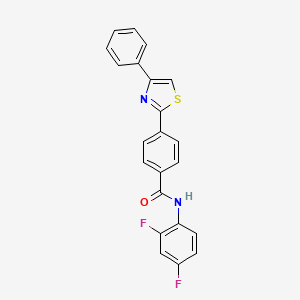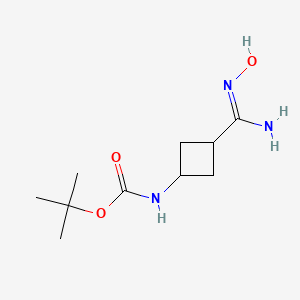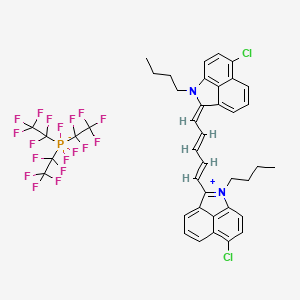
N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of this compound are likely to be similar to those of other indole derivatives. Indole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s worth noting that the mechanism of action of similar compounds often involves blocking the binding of certain molecules to inhibit specific enzymes . For instance, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), blocks arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Biochemical Pathways
Similar compounds like naproxen affect the conversion of arachidonic acid to prostaglandin g, which is the first step of synthesis of prostaglandins and thromboxanes . These are involved in rapid physiological responses .
Result of Action
Similar compounds have been shown to result in analgesic and anti-inflammatory effects .
属性
CAS 编号 |
2034302-07-1 |
|---|---|
分子式 |
C27H24N4O3 |
分子量 |
452.514 |
IUPAC 名称 |
N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C27H24N4O3/c32-25(28-14-12-20-17-29-23-9-5-4-8-21(20)23)19-10-11-22-24(16-19)30-27(34)31(26(22)33)15-13-18-6-2-1-3-7-18/h1-11,16-17,29H,12-15H2,(H,28,32)(H,30,34) |
InChI 键 |
XMZIMTGJRBFECQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CNC5=CC=CC=C54)NC2=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


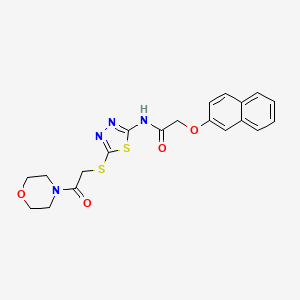
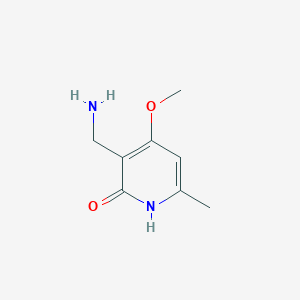
![[(1-Chlorocyclopropyl)sulfinyl]benzene](/img/structure/B2388599.png)

![8-((4-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2388602.png)

![N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2388605.png)
